molecular formula C10H14N2O2 B3169917 2-amino-N-(2-ethoxyphenyl)acetamide CAS No. 938337-43-0

2-amino-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3169917
CAS No.: 938337-43-0
M. Wt: 194.23 g/mol
InChI Key: QKOQRDDQEBCMAM-UHFFFAOYSA-N
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Description

2-amino-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetamide, featuring an amino group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions generally include:

  • Step 1: Formation of Intermediate

      Reactants: 2-ethoxyaniline and chloroacetyl chloride

      Solvent: Anhydrous dichloromethane

      Temperature: 0-5°C

      Catalyst: Triethylamine

      Reaction Time: 2-3 hours

  • Step 2: Formation of Final Product

      Reactants: Intermediate from Step 1 and ammonia

      Solvent: Ethanol

      Temperature: Room temperature

      Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products

    Oxidation: Nitroso and nitro derivatives

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-amino-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methoxyphenyl)acetamide
  • 2-amino-N-(2-propoxyphenyl)acetamide
  • 2-amino-N-(2-butoxyphenyl)acetamide

Uniqueness

2-amino-N-(2-ethoxyphenyl)acetamide is unique due to its specific ethoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOQRDDQEBCMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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